ethyl 2-acetyl-3-(dimethylamino)acrylate
Overview
Description
ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of acetoacetic acid and is characterized by the presence of a dimethylamino group attached to the methylene carbon of the acetoacetate moiety. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a methylene bridge between the acetoacetate and the dimethylamino group.
Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-dimethylaminomethyleneacetoacetate involves the use of large-scale reactors where ethyl acetoacetate and dimethylformamide dimethyl acetal are mixed in the presence of a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can be replaced by other nucleophiles.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Catalysts like piperidine or pyridine under reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted acetoacetates.
Condensation Reactions: Various heterocyclic compounds.
Hydrolysis: Acetoacetic acid derivatives
Scientific Research Applications
ethyl 2-acetyl-3-(dimethylamino)acrylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of ethyl 2-dimethylaminomethyleneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution and condensation reactions. The compound can also undergo tautomerization, which plays a role in its reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can modulate biological activity .
Comparison with Similar Compounds
Ethyl Acetoacetate: Used in the synthesis of various organic compounds, but lacks the dimethylamino group.
Methyl Acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
Diethyl Malonate: Another ester used in organic synthesis, but with different reactivity due to the malonate structure
Properties
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.